molecular formula C17H20BrN3O B6989131 N-[(4-bromophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide

N-[(4-bromophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide

Cat. No.: B6989131
M. Wt: 362.3 g/mol
InChI Key: ODLPQBWECWDDFN-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a methylimidazole moiety, and a cyclopropylpropanamide backbone

Properties

IUPAC Name

N-[(4-bromophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O/c1-11(12-3-4-12)17(22)20-15(16-19-9-10-21(16)2)13-5-7-14(18)8-6-13/h5-12,15H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLPQBWECWDDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C(=O)NC(C2=CC=C(C=C2)Br)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with 1-methylimidazole in the presence of a base such as potassium carbonate to form the intermediate 4-bromophenyl-(1-methylimidazol-2-yl)methanol.

    Cyclopropylpropanamide Formation: The intermediate is then reacted with cyclopropylcarbonyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-bromophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-[(4-bromophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide exerts its effects depends on its application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and imidazole groups can participate in binding interactions, while the cyclopropyl group may influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide
  • N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide

Uniqueness

N-[(4-bromophenyl)-(1-methylimidazol-2-yl)methyl]-2-cyclopropylpropanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro- and fluoro- analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s binding affinity and specificity in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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